1-(3-nitrobenzoyl)-1H-1,2,3-benzotriazole
Description
Structure
3D Structure
Properties
IUPAC Name |
benzotriazol-1-yl-(3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c18-13(9-4-3-5-10(8-9)17(19)20)16-12-7-2-1-6-11(12)14-15-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXZHDYGAKNXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92133-97-6 | |
| Record name | BENZOTRIAZOL-1-YL-(3-NITRO-PHENYL)-METHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Iii. Mechanistic Investigations into the Reactivity of 1 3 Nitrobenzoyl 1h 1,2,3 Benzotriazole Analogs
Elucidation of Acylation Reaction Mechanisms
N-acylbenzotriazoles are stable, often crystalline solids that act as potent neutral acylating reagents. organic-chemistry.orgscispace.com Their utility stems from a well-defined reaction mechanism that allows for the efficient transfer of an acyl group to a variety of nucleophiles under mild conditions. organic-chemistry.org
The fundamental mechanism for the acylating ability of 1-(3-nitrobenzoyl)-1H-1,2,3-benzotriazole analogs is a nucleophilic acyl substitution reaction. The process is initiated by the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon of the N-acylbenzotriazole. This attack leads to the formation of a transient tetrahedral intermediate. The reaction is completed by the subsequent collapse of this intermediate, which results in the reformation of the carbonyl double bond and the expulsion of the benzotriazole (B28993) anion as a leaving group. nih.govacs.org
Nucleophilic Attack: A nucleophile, such as an amine or an alcohol, attacks the carbonyl carbon.
Formation of Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and a new bond is formed with the nucleophile, creating a tetrahedral, negatively charged intermediate.
Elimination of Leaving Group: The intermediate collapses, and the benzotriazolide anion is eliminated, a process favored by the stability of the leaving group. This step regenerates the carbonyl group in the final acylated product.
This pathway is consistent with the general mechanism for derivatives of carboxylic acids and has been supported by various studies, including kinetic analyses and computational modeling. nih.gov
The efficacy of N-acylbenzotriazoles as acylating agents is largely attributed to the excellent leaving group ability of the benzotriazolide anion. lupinepublishers.com Several factors contribute to its stability and, consequently, its effectiveness as a leaving group:
Acidity: Benzotriazole is a weak acid with a pKa of approximately 8.2. lupinepublishers.com This means its conjugate base, the benzotriazolide anion, is relatively stable and can readily accommodate the negative charge.
Aromaticity and Resonance: The negative charge on the benzotriazolide anion is delocalized across the aromatic heterocyclic ring system, further enhancing its stability.
Low Basicity: As a weak base, it is less likely to reverse the reaction by attacking the newly formed product.
The reactivity of these acylating agents can be compared to other systems used in peptide synthesis. For instance, reagents derived from 1-hydroxy-benzotriazole (HOBt) and 1-hydroxy-7-aza-benzotriazole (HOAt) are also known to be highly effective due to the stability of their respective leaving groups. nih.govresearchgate.net Density functional theory (DFT) calculations have shown a lower transition state barrier for triazole-ester reactants compared to N-hydroxysuccinimide (NHS) esters, which is consistent with the experimentally observed higher reactivity. nih.gov This inherent stability makes the benzotriazolyl moiety an effective substitute for halogens in acylating agents, offering advantages in handling and reactivity. scispace.com
In the synthesis of chiral molecules, particularly peptides, maintaining stereochemical integrity is paramount. A significant advantage of using N-acylbenzotriazole derivatives of amino acids is the minimal level of racemization observed during coupling reactions. lupinepublishers.commdpi.com
Racemization at the α-carbon of an amino acid during peptide bond formation is a common side reaction, especially with highly activated carboxylic acid derivatives. nih.govnih.gov This process often proceeds through the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize, leading to a loss of stereochemical purity.
The use of N-acylbenzotriazoles helps to suppress this side reaction. The coupling reactions proceed under mild and often neutral conditions, which are less conducive to oxazolone (B7731731) formation and subsequent racemization. organic-chemistry.orgmdpi.com Studies have shown that unprotected amino acids can be coupled with N-protected aminoacylbenzotriazoles to produce enantiomerically pure dipeptides in good yields. lupinepublishers.com The stability of the N-acylbenzotriazole intermediate prevents the formation of more reactive species that are prone to racemization. This makes the benzotriazole methodology a reliable choice for synthesizing peptides where maintaining chirality is critical. mdpi.compeptide.com
Advanced Mechanistic Studies using Isotopic Labeling and Kinetic Analysis
Detailed mechanistic investigations employing advanced techniques such as isotopic labeling and kinetic analysis provide deeper insights into reaction pathways. For instance, isotopic labeling can be used to trace the fate of specific atoms throughout a reaction, confirming the points of bond cleavage and formation. wikipedia.org
In the context of N-acylbenzotriazole reactivity, ¹⁸O-labeling of the carbonyl oxygen could be used to confirm that the acylation proceeds via the expected nucleophilic acyl substitution, with the labeled oxygen being incorporated into the final acylated product. Similarly, kinetic studies can elucidate the reaction order with respect to each reactant, providing evidence for the proposed mechanism and the nature of the rate-determining step.
Unfortunately, a review of the available scientific literature did not yield specific studies that have applied isotopic labeling or detailed kinetic analysis to the reactions of this compound. nih.gov Such studies on this specific compound or its close analogs would be valuable in further refining the understanding of its reactivity profile.
Electrophilic and Ring-Opening Reactions Involving the Benzotriazole Moiety
Beyond its role as a leaving group in acylation reactions, the benzotriazole moiety in N-acylbenzotriazoles can participate in its own set of reactions. While the benzotriazole ring is generally aromatic and relatively stable, under certain conditions, it can undergo electrophilic substitution or ring-opening reactions. researchgate.netnih.gov
Electrophilic attack on the benzotriazole ring of an N-acylbenzotriazole is generally disfavored due to the electron-withdrawing nature of the acyl group. However, under harsh conditions, reactions such as nitration or halogenation might be possible, though likely with low yields and poor selectivity.
More significant is the propensity for the benzotriazole ring to undergo ring-opening. researchgate.netnih.gov This can be initiated by heat, light, or certain reagents. For N-acylbenzotriazoles, ring-opening can lead to the formation of reactive intermediates. For instance, thermal or photochemical denitrogenation can generate a diradical species, which can then undergo various intramolecular or intermolecular reactions.
Recent research has highlighted the synthetic utility of the ring-opening of benzotriazoles to form ortho-amino arenediazonium or α-diazo-imine species. researchgate.netnih.gov These intermediates can then be trapped by various nucleophiles or undergo further transformations to construct complex heterocyclic systems. While these studies provide a general framework, specific examples involving this compound are not extensively documented in the searched literature. The presence of the 3-nitrobenzoyl group would likely influence the electronic properties of the benzotriazole ring and thus its susceptibility to ring-opening.
Iv. Strategic Applications of N Acylbenzotriazoles in Modern Organic Synthesis
Peptide and Oligoester Synthesis
The construction of amide and ester bonds is fundamental to the synthesis of biologically significant molecules. N-acylbenzotriazoles have emerged as crucial reagents in this field, particularly for creating peptides and oligoesters. scielo.org.mxresearchgate.net
Facilitation of Amide and Ester Bond Formation in Complex Biomolecules
N-acylbenzotriazoles serve as efficient neutral acylating reagents for the formation of amide bonds. organic-chemistry.org They react readily with primary and secondary amines, including amino acids and their derivatives, to produce peptides with high yields. organic-chemistry.orgresearchgate.net A significant advantage of using N-acylbenzotriazoles derived from N-protected amino acids is their stability and resistance to racemization, a common issue with other activated amino acid derivatives. thieme-connect.com This makes them ideal for the synthesis of chirally pure peptides. researchgate.net The reaction proceeds smoothly, often in aqueous acetonitrile (B52724) solutions, by coupling the N-acylbenzotriazole with unprotected amino acids or dipeptides. researchgate.net
The versatility of these reagents extends to O-acylation, enabling the synthesis of esters. scielo.org.mx While the primary focus has been on amide bond formation, the same principle of nucleophilic acyl substitution applies to the reaction with alcohols to form ester linkages, a key step in oligoester synthesis. The reaction typically proceeds under mild conditions, avoiding the harsh reagents often associated with traditional esterification methods. researchgate.net
Representative Amide and Ester Formation Reactions
| Acyl Donor | Nucleophile | Product Type | Typical Yield |
|---|---|---|---|
| N-(Protected-α-aminoacyl)benzotriazole | α-Amino Acid Ester | Dipeptide | Good to Excellent scispace.comacs.org |
| N-Aroylbenzotriazole | Alcohol | Aryl Ester | Good |
Solid-Phase Synthesis Applications
The stability and high reactivity of N-acylbenzotriazoles make them well-suited for solid-phase peptide synthesis (SPPS). In this methodology, amines linked to a solid support (like Wang resin) are efficiently acylated by N-acylbenzotriazoles. researchgate.netnih.gov Subsequent cleavage from the resin affords the desired amides or peptides in high yields and purities. nih.gov This approach simplifies the purification process, as the benzotriazole (B28993) byproduct and excess reagents can be easily washed away from the resin-bound product. organic-chemistry.org The use of N-acylbenzotriazoles in solid-phase synthesis has been shown to be effective for constructing a variety of peptide sequences. scispace.comnih.gov
Synthesis of Complex Carbonyl Compounds
The C-acylation capabilities of N-acylbenzotriazoles are pivotal in the formation of carbon-carbon bonds, enabling the synthesis of various complex carbonyl-containing molecules. scielo.org.mx
Generation of β-Ketoesters and β-Amido Ketones
N-acylbenzotriazoles are effective reagents for the C-acylation of enolates derived from esters and amides. thieme-connect.com For instance, thioesters can undergo "soft enolization" and subsequent acylation with N-acylbenzotriazoles in the presence of MgBr₂·OEt₂ and a mild base to yield β-keto thioesters. researchgate.netorganic-chemistry.org These products are stable synthetic equivalents of β-keto acids and can be further converted into β-keto esters and β-keto amides. researchgate.net Similarly, the reaction with sulfone carbanions produces β-keto sulfones efficiently. nih.gov The general mechanism involves the generation of a stabilized carbanion which then attacks the electrophilic carbonyl carbon of the N-acylbenzotriazole, displacing the benzotriazole leaving group.
Examples of C-Acylation with N-Acylbenzotriazoles
| Nucleophilic Precursor | N-Acylbenzotriazole | Product |
|---|---|---|
| Thioester | N-Aroylbenzotriazole | β-Keto Thioester organic-chemistry.org |
| Sulfone | N-Aliphatic/Aroylbenzotriazole | β-Keto Sulfone nih.gov |
Formation of Functionalized Aldehydes and Ketones
N-acylbenzotriazoles serve as precursors for various functionalized carbonyl compounds. While they are primarily acylating agents, their controlled reaction with specific reagents can lead to other carbonyl derivatives. For example, α-nitro ketones can be synthesized by the C-acylation of primary nitroalkanes with N-acylbenzotriazoles. acs.orgorganic-chemistry.org This reaction provides a direct route to these valuable synthetic intermediates. organic-chemistry.org Furthermore, N-acylbenzotriazoles derived from aldehydes offer a convenient synthetic pathway when the corresponding carboxylic acid is less accessible. researchgate.net Their reaction with organometallic reagents, such as Grignard reagents, can provide access to a diverse range of ketones, although this application is less common than their use as acylating agents for N, O, S, and stabilized C-nucleophiles.
Construction of Heterocyclic Systems
The reactivity of N-acylbenzotriazoles extends to the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. scielo.org.mxnih.govijcrt.org They can act as versatile building blocks, providing an activated acyl group for cyclization reactions. For instance, they have been used in the synthesis of oxazolines and thiazolines under microwave irradiation. scielo.org.mxresearchgate.net The reaction typically involves the N-acylation of a substrate containing a secondary nucleophile (like a hydroxyl or thiol group), which then undergoes an intramolecular cyclization to form the heterocyclic ring. Additionally, intramolecular Schmidt reactions of δ-azido N-acylbenzotriazoles have been developed to produce lactams, where the benzotriazole moiety acts as both an activator and a terminator in the reaction sequence. acs.org
Development of Novel Reagents for Organic Transformations
N-acylbenzotriazoles have been extensively developed as superior acylating reagents. Their preparation from carboxylic acids is often straightforward, involving mild conditions that tolerate a wide variety of functional groups. organic-chemistry.org An improved one-pot procedure, for example, utilizes benzotriazole and thionyl chloride in dichloromethane (B109758) at room temperature, allowing for the synthesis of derivatives that are not accessible through methods reliant on acid chlorides. organic-chemistry.org This accessibility enhances their role as versatile reagents in multi-step syntheses.
A primary application of 1-(3-nitrobenzoyl)-1H-1,2,3-benzotriazole is its function as a mild and selective acylating agent. N-acylbenzotriazoles efficiently transfer their acyl group to a variety of nucleophiles, including amines, alcohols, and thiols, under neutral or mild conditions. organic-chemistry.orgresearchgate.net This reactivity is particularly advantageous when dealing with sensitive substrates or when the corresponding acyl chlorides are unstable or difficult to prepare. researchgate.net
The reaction with amines to form primary, secondary, and tertiary amides proceeds in very good to excellent yields, often requiring simple workup procedures. organic-chemistry.orgfigshare.com This method avoids the exothermic and often harsh conditions associated with acyl halides and anhydrides. organic-chemistry.org The utility of these reagents is demonstrated in their ability to acylate diverse nucleophiles, highlighting their broad applicability. researchgate.net
| Acylating Agent | Nucleophile | Product Type | Conditions | Yield |
|---|---|---|---|---|
| N-acylbenzotriazole | Aqueous Ammonia | Primary Amide | Mild, Neutral | Good to Excellent |
| N-acylbenzotriazole | Primary/Secondary Amine | Secondary/Tertiary Amide | Mild, Neutral | Good to Excellent organic-chemistry.org |
| N-acylbenzotriazole | Thiophenol | Thiol Ester | Mild | 76-99% researchgate.net |
| N-acylbenzotriazole | Alcohol | Ester | Mild | Good |
Traditional acylation methods such as the Friedel-Crafts and Vilsmeier-Haack reactions, while powerful, often suffer from limitations including the need for harsh Lewis acid catalysts, low regioselectivity, and incompatibility with sensitive functional groups. nih.gov N-acylbenzotriazoles have emerged as effective alternatives that circumvent many of these issues. researchgate.netnih.gov For instance, the Friedel-Crafts acylation of electron-rich aromatic and heterocyclic compounds can be achieved using N-acylbenzotriazoles under significantly milder conditions. researchgate.net
These reagents have been successfully employed in the C-acylation of indoles, ketones, and other nucleophilic species, demonstrating their capacity to replace classical methods. researchgate.net The use of N-acylbenzotriazoles represents a more environmentally friendly and functional-group-tolerant approach to installing acyl moieties in organic molecules. nih.gov This makes compounds like this compound valuable for synthesizing complex molecules where traditional methods might fail. researchgate.netnih.gov
Palladium-Catalyzed Reactions Featuring Benzotriazole Leaving Groups
The benzotriazole unit is not only an effective acyl activator but can also participate in transition-metal-catalyzed reactions. In palladium-catalyzed cross-coupling reactions, benzotriazole and its derivatives can serve as efficient and inexpensive ligands. researchgate.net The nitrogen atoms in the benzotriazole ring can coordinate with the palladium center, facilitating catalytic cycles such as those in Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.netredalyc.org
Specifically, palladium complexes bearing benzotriazole-derived ligands have shown high catalytic activity. redalyc.org For example, a palladium complex with a 1,3-phenylenebis((1H-benzotriazol-1-yl)methanone) ligand demonstrated high conversion and selectivity in the Mizoroki-Heck reaction between iodobenzene (B50100) and styrene. redalyc.org While often employed as a ligand, the benzotriazole moiety in N-acylbenzotriazoles can also function as a leaving group, enabling palladium-catalyzed transformations where the acyl group is transferred to a substrate. This dual reactivity underscores the synthetic utility of the benzotriazole scaffold in modern organometallic chemistry.
Applications in Materials Chemistry (e.g., as precursors for functional materials)
The application of N-acylbenzotriazoles extends beyond traditional organic synthesis into the realm of materials chemistry. Their stability and reactivity make them excellent precursors for the synthesis of functional materials and polymers. organic-chemistry.orgmdpi.com Bis(N-acylbenzotriazoles) derived from dicarboxylic acids are particularly useful for polymerization reactions. organic-chemistry.org
A significant application is in the synthesis of π-conjugated polymers containing benzotriazole units, which are valuable for electronics applications such as organic light-emitting diodes (OLEDs). mdpi.com For example, donor-acceptor type conjugated polymers have been successfully prepared via palladium-catalyzed direct C-H cross-coupling polycondensation of benzotriazole-containing monomers with thiophene (B33073) derivatives. mdpi.com Furthermore, the Curtius rearrangement of N-acylbenzotriazoles provides access to ureas and carbamates, which are key building blocks in materials science. organic-chemistry.org The versatility of these reagents also extends to the synthesis of energetic materials, where specific nitro-substituted benzotriazole derivatives have been identified as effective components. researchgate.net
| Application Area | Role of N-Acylbenzotriazole | Resulting Material/Compound | Reference |
|---|---|---|---|
| Polymer Chemistry | Monomer Precursor | π-Conjugated Polymers | mdpi.com |
| Electronics | Precursor for Polymer Backbone | Materials for OLEDs | mdpi.com |
| General Materials Science | Intermediate via Curtius Rearrangement | Ureas, Carbamates | organic-chemistry.org |
| Energetic Materials | Precursor | Nitro-substituted Benzotriazoles | researchgate.net |
Vi. Structural Variations and Derivatization Strategies of 1 3 Nitrobenzoyl 1h 1,2,3 Benzotriazole
Modification of the Benzoyl Moiety
The benzoyl portion of the molecule, containing the reactive carbonyl group and the influential nitro substituent, is a primary target for chemical modification.
The nitro group (NO₂) is a potent electron-withdrawing group that significantly influences the electronic properties of the benzoyl ring and the reactivity of the attached carbonyl group. Its effect is primarily mediated through inductive (-I) and resonance (-R) effects.
The position of the nitro group on the benzoyl ring is critical. When placed at the ortho or para positions relative to the carbonyl group, the nitro group exerts a strong electron-withdrawing effect through both resonance and induction. This delocalization of electron density makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack. doubtnut.com This increased reactivity is beneficial in reactions where the benzotriazole (B28993) moiety acts as a leaving group. In contrast, a meta-positioned nitro group, as in the parent compound, influences the ring primarily through its inductive effect, which is weaker than the combined resonance and inductive effects from the ortho and para positions. quora.com
The introduction of additional substituents on the benzoyl ring can further tune these electronic properties.
Electron-Withdrawing Groups (EWGs): Additional EWGs (e.g., -Cl, -F, -CN) would further increase the electrophilicity of the carbonyl carbon, enhancing its reactivity toward nucleophiles. nih.gov The reactivity generally increases as the number of electron-withdrawing groups on the ring increases. researchgate.net
Electron-Donating Groups (EDGs): Conversely, electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) would decrease the electrophilicity of the carbonyl carbon. By pushing electron density into the ring, they make the carbonyl group less reactive towards nucleophiles.
This modulation of electronic properties allows for the fine-tuning of the molecule's reactivity for specific synthetic applications. The N-acylbenzotriazole unit is recognized as a reliable substitute for acid chlorides, capable of forming stable intermediates that facilitate desired transformations under mild conditions. researchgate.net
The benzotriazole moiety is a versatile scaffold for the activation of a wide range of carboxylic acids, not limited to 3-nitrobenzoic acid. N-acylbenzotriazoles are readily synthesized from various aliphatic, aromatic, heterocyclic, and unsaturated carboxylic acids. organic-chemistry.orgorganic-chemistry.org
A highly efficient and common one-pot procedure involves the reaction of a carboxylic acid with 1H-1,2,3-benzotriazole and thionyl chloride (SOCl₂) in a solvent like dichloromethane (B109758) at room temperature. organic-chemistry.org This method is advantageous due to its mild conditions, high yields, and broad substrate scope, allowing for the preparation of derivatives that may not be accessible through traditional methods using acid chlorides. organic-chemistry.orgorganic-chemistry.org This versatility has been demonstrated in the synthesis of numerous N-acylbenzotriazoles from both simple and complex carboxylic acids, including dicarboxylic acids to form bis(N-acylbenzotriazoles). organic-chemistry.orgscielo.org.mx
| Carboxylic Acid Type | Example Acid | Resulting N-Acylbenzotriazole | Reference |
|---|---|---|---|
| Aliphatic (Unsaturated) | Undec-10-enoic acid | 1-(Undec-10-enoyl)-1H-1,2,3-benzotriazole | nih.gov |
| Aliphatic (Saturated) | Glutaric acid | 1,5-Bis(1H-1,2,3-benzotriazol-1-yl)pentane-1,5-dione | scielo.org.mx |
| Aliphatic (Substituted) | Methylmalonic acid | 2-Methyl-1,3-bis(1H-1,2,3-benzotriazol-1-yl)propane-1,3-dione | scielo.org.mx |
| Aromatic | 1,4-Benzenedicarboxylic acid | 1,4-Bis((1H-1,2,3-benzotriazol-1-yl)carbonyl)benzene | scielo.org.mx |
| Heterocyclic | Pyrazine-2-carboxylic acid | 1-(Pyrazin-2-ylcarbonyl)-1H-1,2,3-benzotriazole | rsc.org |
Derivatization at the Benzotriazole Core
Modifications can also be made to the benzotriazole ring system itself, either by substituting the fused benzene (B151609) ring or by attaching functional linkers.
Introducing substituents onto the benzene ring of the benzotriazole core is another key derivatization strategy. The nature and position of these substituents can significantly alter the molecule's properties. For instance, the introduction of small, hydrophobic, or electron-withdrawing groups such as –Cl, –CH₃, or –NO₂ has been explored. nih.gov Studies have shown that adding electron-withdrawing groups like –NO₂, –Cl, or –F at the 5-position of the benzotriazole moiety can enhance biological activity in certain classes of compounds. nih.gov
These substituted benzotriazoles are typically synthesized by starting with the appropriately substituted benzene-1,2-diamine and reacting it with sodium nitrite (B80452) in an acidic medium, such as acetic acid. ijcrt.orgresearchgate.net
The benzotriazole nucleus can be functionalized by introducing bridging linkers or spacer groups, often at the N-1 position. This allows for the creation of more complex molecules, such as dimers or polymers, or for the attachment of benzotriazole to other molecular entities.
One approach involves using dicarboxylic acids to synthesize bis(N-acylbenzotriazoles), which effectively links two benzotriazole units via a diacyl spacer. organic-chemistry.orgscielo.org.mx Another strategy involves using reagents like dichloromethane (DCM) as a C-1 surrogate or "methylene building block" to create benzotriazolyl alkyl esters, introducing a simple methylene (B1212753) linker. nih.gov Furthermore, benzotriazole and its derivatives are widely used as ligands in coordination chemistry, where they are often functionalized with spacer groups to facilitate the construction of coordination polymers and metal-organic frameworks. bohrium.comresearchgate.net
Synthesis of Hybrid Molecules Incorporating Benzotriazole and Other Heterocyclic Systems
A powerful strategy in medicinal and materials chemistry involves the synthesis of hybrid molecules, where two or more distinct pharmacologically or functionally active scaffolds are combined into a single molecule. researchgate.net Benzotriazole is a common component in such hybrids due to its versatile chemistry and broad range of activities. nih.gov
The synthesis of these hybrids often involves preparing a benzotriazole derivative with a reactive functional group that can be used to build or attach a second heterocyclic ring. For example, 1-(hydrazinylcarbonylmethyl)-1H-benzotriazole has been used as a key intermediate to prepare a series of novel 1,2,4-triazolylbenzotriazoles. researchgate.net In another example, coumarin-benzotriazole hybrids have been designed and synthesized by tethering the two heterocyclic systems. nih.gov The benzotriazole moiety can also be paired with other biologically active rings like oxazolidinone. nih.gov This molecular hybridization approach aims to create novel compounds with potentially synergistic or enhanced properties compared to the individual components.
| Second Heterocyclic System | Hybrid Molecule Type | Synthetic Approach | Reference |
|---|---|---|---|
| 1,2,4-Triazole | 1,2,4-Triazolylbenzotriazoles | Reaction of 1-(hydrazinylcarbonylmethyl)-1H-benzotriazole with various reagents to form the triazole ring. | researchgate.net |
| Coumarin (B35378) | Coumarin-benzotriazole hybrids | Tethering of the two scaffolds via a linker chain. | nih.gov |
| Oxazolidinone | Benzotriazole-oxazolidinone hybrids | Incorporation of the benzotriazole nucleus into an oxazolidinone derivative structure. | nih.gov |
| Acridine (B1665455) | 9-Substituted acridines with benzotriazole | Linking benzotriazole to the acridine core to modulate biological activity. | nih.gov |
Vii. Future Research Perspectives and Emerging Trends in Benzotriazole Based Chemistry
Rational Design of Next-Generation N-Acylbenzotriazole Reagents
The efficacy of N-acylbenzotriazoles as acylating agents is well-established, offering a stable and neutral alternative to more reactive species like acyl halides. organic-chemistry.orgscielo.org.mx The future lies in the rational design of new reagents with tailored reactivity, selectivity, and broader substrate scope. This involves the strategic modification of both the benzotriazole (B28993) core and the acyl group.
Future design principles will likely focus on:
Electronic Tuning: Introducing electron-withdrawing or -donating groups onto the benzotriazole ring to modulate the leaving group's ability and, consequently, the reagent's acylating power.
Steric Control: Incorporating bulky substituents to influence stereoselectivity in acylation reactions, a crucial aspect for synthesizing chiral molecules.
Enhanced Solubility: Modifying the reagent structure to improve solubility in a wider range of solvents, including more environmentally friendly options.
Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to predict the reactivity of novel N-acylbenzotriazole designs, thereby accelerating the development cycle and reducing empirical experimentation. mdpi.com
Table 1: Potential Design Strategies for Next-Generation N-Acylbenzotriazoles
| Design Strategy | Target Improvement | Example Modification | Predicted Outcome |
|---|---|---|---|
| Electronic Tuning | Increased Reactivity | Adding a nitro group to the benzotriazole ring | Enhanced electrophilicity of the carbonyl carbon |
| Steric Hindrance | Diastereoselectivity | Introducing a bulky chiral auxiliary on the acyl chain | Facial bias in the approach of a nucleophile |
| Solubility | Greener Solvents | Attaching a polyethylene (B3416737) glycol (PEG) chain | Increased solubility in aqueous or polar organic media |
| Functional Handles | Post-synthesis Modification | Incorporating an alkyne or azide (B81097) group | Allows for "click" chemistry conjugation |
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing. researchgate.net This transition offers significant advantages in terms of safety, scalability, process control, and waste reduction. uc.ptacs.org The synthesis of benzotriazole derivatives is particularly well-suited for this technology.
Emerging trends in this area include:
Multi-step Sequential Synthesis: Designing integrated flow systems that perform several reaction steps consecutively—such as C-N bond formation, hydrogenation, diazotization, and cyclization—without the need for isolating intermediates. acs.orgdeepdyve.com
Automated Optimization: Coupling flow reactors with machine learning algorithms and real-time analytical tools (e.g., in-line NMR or IR spectroscopy) to rapidly screen reaction conditions and identify optimal parameters for yield and purity. researchgate.net
Enhanced Safety: Flow chemistry enables the safe handling of potentially hazardous intermediates, such as organic azides, by generating and consuming them in situ in small volumes, thus minimizing the risk of detonation. uc.pt
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Benzotriazole Derivatives
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |
|---|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes acs.org | Significant speed increase |
| Process Control | Limited control over hotspots and mixing | Precise control of temperature, pressure, and stoichiometry researchgate.net | Higher reproducibility and yield |
| Safety | Risks with hazardous reagents and exotherms | Minimized volumes, enhanced heat transfer uc.pt | Inherently safer process |
| Scalability | Challenging, often requires re-optimization | "Scaling out" by running longer or in parallel | Simplified scale-up |
| Waste Generation | Often requires solvent-intensive workups | Reduced solvent use, potential for in-line purification acs.org | Greener and more efficient |
Mechanistic Refinements for Unconventional Benzotriazole-Mediated Reactions
While benzotriazole's role as a leaving group in acylation is well-understood, its participation in more complex and unconventional transformations is an area of active investigation. A deeper mechanistic understanding, achieved through a combination of experimental kinetics, isotopic labeling, and computational modeling, is crucial for unlocking new synthetic possibilities. nih.gov
Future research will likely focus on:
Catalytic Cycles: Elucidating the precise role of benzotriazole ligands and intermediates in transition metal-catalyzed reactions, such as the Rh(I)-catalyzed coupling with allenes, where phenomena like substrate inhibition and proton shuttling have been observed. nih.gov
Radical Pathways: Investigating novel reactions that proceed through benzotriazole-stabilized radical intermediates, expanding beyond traditional two-electron pathways.
Ring-Cleavage Reactions: Exploring transformations that involve the cleavage of the benzotriazole ring itself to construct new heterocyclic systems, a departure from its typical role as a leaving group. acs.org
Development of Environmentally Benign Synthetic Protocols
The principles of green chemistry are increasingly influencing synthetic route design. For benzotriazole chemistry, this translates into developing protocols that minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.
Key trends in this area are:
Solvent-Free and Aqueous Conditions: Shifting away from volatile organic solvents towards solvent-free reactions or using water as the reaction medium. researchgate.net
Alternative Catalysts: Employing recyclable catalysts like basic ionic liquids or polymer-supported benzotriazoles to simplify product separation and reduce waste. researchgate.netacs.org
Mild Reaction Conditions: Developing synthetic methods that proceed at ambient temperature and pressure, such as the benzyne-based "click" chemistry approach for synthesizing benzotriazoles, which avoids harsh reagents and conditions. organic-chemistry.org
Atom Economy: Designing reactions, like [3+2] cycloadditions, that incorporate most or all of the atoms from the starting materials into the final product, maximizing efficiency and minimizing byproducts. organic-chemistry.org
Table 3: Comparison of Traditional vs. Environmentally Benign Synthetic Methods
| Method | Traditional Protocol | Green Alternative | Key Advantage |
|---|---|---|---|
| N-Alkylation | Alkyl halides with NaOH/K₂CO₃ in organic solvents | Basic ionic liquid [Bmim]OH, solvent-free researchgate.net | Eliminates volatile solvents, recyclable catalyst |
| Synthesis | Diazotization of o-phenylenediamine | [3+2] cycloaddition of azides to benzynes organic-chemistry.org | Mild, metal-free conditions, high atom economy |
| Catalysis | Homogeneous catalysts | Polymer-supported benzotriazole catalysts acs.org | Facile catalyst recovery and reuse |
Synergistic Applications with Catalysis and Materials Science
The unique electronic and structural properties of the benzotriazole scaffold extend its utility beyond synthetic chemistry into catalysis and materials science. The future will see a greater synergy between these fields, with benzotriazole derivatives being designed as integral components of functional materials and catalytic systems.
Emerging applications include:
Ligand Design: Creating novel benzotriazole-based ligands that stabilize transition metals in various oxidation states, leading to new catalysts for reactions like methanol (B129727) carbonylation. nih.gov
Coordination Polymers: Synthesizing metal-organic frameworks (MOFs) and coordination polymers using benzotriazole as a linking ligand to create materials with intriguing dielectric, optical, or porous properties. researchgate.net
Nonlinear Optical (NLO) Materials: Growing single crystals of benzotriazole derivatives, which exhibit significant third-order NLO properties, for applications in optical limiting and other photonic devices. semnan.ac.ir
Polymer Science: Incorporating the benzotriazole moiety into polymer backbones or as pendants to impart specific properties, such as UV stability or altered electronic characteristics. Polymer-supported benzotriazoles have already been demonstrated as effective catalysts. nih.govacs.org
Q & A
Q. What are the established synthetic routes for 1-(3-nitrobenzoyl)-1H-1,2,3-benzotriazole, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves coupling 1H-1,2,3-benzotriazole with 3-nitrobenzoyl chloride under nucleophilic acyl substitution conditions. Key parameters include:
- Temperature : Reactions are conducted at 80–100°C to ensure complete conversion .
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity.
- Catalysis : Base additives (e.g., triethylamine) neutralize HCl byproducts, improving yield . Monitoring via Thin Layer Chromatography (TLC) or HPLC is critical to track intermediate formation . For purification, column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- NMR : H and C NMR confirm regioselective substitution at the benzotriazole N1 position. The nitrobenzoyl group exhibits characteristic aromatic proton splitting (δ 8.0–8.5 ppm) and carbonyl resonance (δ ~165 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, revealing bond-length variations in the triazole ring (N–N = 1.28–1.39 Å) and planar nitrobenzoyl geometry .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHNO, MW 284.06 g/mol) .
Q. What are the known stability profiles of this compound under different storage and reaction conditions?
The compound is hygroscopic and light-sensitive. Stability studies show:
- Thermal Stability : Decomposition above 150°C, necessitating low-temperature storage (-20°C) .
- Solvent Compatibility : Stable in DMSO and DMF but hydrolyzes in aqueous acidic/basic media .
- Long-Term Storage : Anhydrous conditions under argon prevent nitro group reduction .
Advanced Research Questions
Q. How does the 3-nitrobenzoyl substituent influence the compound’s reactivity compared to other benzotriazole derivatives?
The electron-withdrawing nitro group enhances electrophilicity at the benzotriazole N1 position, facilitating nucleophilic attacks (e.g., in Suzuki couplings or acyl transfer reactions). Comparative studies with methyl or methoxy substituents show:
Q. How can researchers resolve conflicting crystallographic and spectroscopic data for this compound?
Discrepancies often arise from:
- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) yield varying bond angles .
- Dynamic Effects : Solution-state NMR may average rotameric states of the nitrobenzoyl group, unlike static X-ray data . Mitigation Strategies :
- Use variable-temperature NMR to detect conformational flexibility.
- Validate crystallographic models with Hirshfeld surface analysis to assess packing forces .
Q. What computational methods predict the compound’s interactions with biological targets, such as enzymes or receptors?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to protease active sites (e.g., SARS-CoV-2 M), where the nitro group forms hydrogen bonds with catalytic cysteine residues .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes, revealing hydrophobic interactions with benzotriazole’s aromatic ring .
- QSAR Models : Correlate nitro substituent position (meta vs. para) with IC values in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
